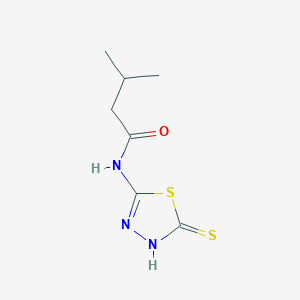

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Description

Properties

IUPAC Name |

3-methyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS2/c1-4(2)3-5(11)8-6-9-10-7(12)13-6/h4H,3H2,1-2H3,(H,10,12)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJXYLPODAZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as chitinase, which is involved in the degradation of chitin, a key component of fungal cell walls. The interaction between this compound and chitinase involves the binding of the compound to the active site of the enzyme, inhibiting its activity and thereby affecting the growth and survival of fungi. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, such as neuroblastoma, colon cancer, and prostate cancer cells, this compound has demonstrated cytotoxic activity, leading to reduced cell viability and proliferation. The influence of this compound on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby promoting cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the binding of this compound to chitinase results in the inhibition of the enzyme’s activity, which in turn affects the degradation of chitin. Additionally, this compound has been found to influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and persistent changes in gene expression, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of fungal infections. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus. The presence of targeting signals or post-translational modifications can direct this compound to particular organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C7H11N3OS2

- Molecular Weight : 217.3 g/mol

- CAS Number : 98432-30-5

This compound features a thiadiazole ring, which is known for its role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Interaction : The compound has been shown to interact with several enzymes, notably chitinase, which is crucial for the degradation of chitin in fungal cell walls. This interaction suggests potential antifungal properties.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer cells. The cytotoxicity is associated with reduced cell viability and proliferation rates.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiadiazole compounds possess antibacterial and antifungal properties. The ability to inhibit microbial growth makes it a candidate for further exploration in treating infections .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

-

Cytotoxic Effects on Cancer Cell Lines :

- A study evaluated the impact of this compound on neuroblastoma cells. Results indicated a significant decrease in cell proliferation at concentrations above 10 µM after 48 hours of treatment.

-

Antimicrobial Testing :

- The compound was tested against various bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values were determined to be promising for further development into antimicrobial agents.

Future Directions

Given its promising biological activities, this compound warrants further investigation into:

- Mechanistic Studies : Understanding the precise biochemical pathways involved in its cytotoxic and antimicrobial effects.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess potential therapeutic applications.

Scientific Research Applications

Biochemical Properties

The compound has a molecular formula of and a molecular weight of 217.31 g/mol. Its structure includes a thiadiazole ring that contributes to its reactivity and interaction with biological molecules. Key biochemical properties include:

- Enzyme Interaction : N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide interacts with various enzymes, notably chitinase, which plays a role in the degradation of chitin found in fungal cell walls .

- Cytotoxic Activity : Studies have shown this compound exhibits cytotoxic effects on various cancer cell lines, including neuroblastoma and colon cancer cells, leading to reduced cell viability .

a. Anticancer Research

The cytotoxic properties of this compound make it a candidate for anticancer drug development. Case studies indicate its effectiveness against several cancer types:

| Cancer Type | Effect Observed |

|---|---|

| Neuroblastoma | Significant reduction in cell viability |

| Colon Cancer | Inhibition of cell proliferation |

| Prostate Cancer | Induction of apoptosis in cancer cells |

b. Agricultural Applications

Due to its interaction with chitinase, this compound may have applications in agriculture as a biopesticide or fungicide. It could help in controlling fungal diseases by disrupting the integrity of fungal cell walls.

Comparison with Similar Compounds

Table 1: Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Findings from Comparative Studies

Substituent Effects on Cytotoxicity :

- Electron-withdrawing groups (e.g., -F, -Cl) enhance activity. For example, the 3-fluorophenyl derivative (IC₅₀ = 33.67 µM) outperforms the unsubstituted phenyl analog (IC₅₀ > 100 µM) against HT-29 cells .

- Benzylthio substitutions (e.g., compound in Table 1, row 5) significantly improve potency, likely due to increased lipophilicity and target binding .

Mechanistic Insights :

- Thiadiazole derivatives activate caspase-3, -8, and -9 , inducing apoptosis in cancer cells. The 3-fluorophenylacetamide analog showed caspase activation comparable to doxorubicin in PC-3 and HT-29 lines .

- Mercapto-containing analogs may interact with metalloenzymes (e.g., carbonic anhydrase) via the -SH group, though this requires further validation .

Synthesis Efficiency :

- EDC/HOBt-mediated amidation (used for 3-methylbutanamide and phenylacetamide derivatives) offers high yields (63–82%) under mild conditions .

- Benzyl chloride alkylation (e.g., compound in Table 1, row 5) introduces sulfur-linked substituents but requires reflux conditions and extended reaction times .

Limitations and Challenges

- Activity vs. Reference Drugs : Most analogs exhibit lower potency than doxorubicin (IC₅₀ < 1 µM), highlighting the need for structural optimization .

- Solubility and Bioavailability : High molecular weight and lipophilic substituents (e.g., trifluoromethyl groups) may limit aqueous solubility, necessitating formulation studies .

Q & A

Advanced Research Question

- Molecular docking : Predict binding modes to targets like EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions to prioritize synthesizable analogs .

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in GROMACS to refine binding hypotheses .

What strategies optimize multi-step synthesis of thiadiazole derivatives for scale-up in academic settings?

Advanced Research Question

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (85% vs. 60% conventional) for intermediates .

- Catalyst selection : Use Amberlyst-15 or zeolites for acid-catalyzed steps to minimize byproducts .

- Purification : Employ flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity (>95%) products .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.